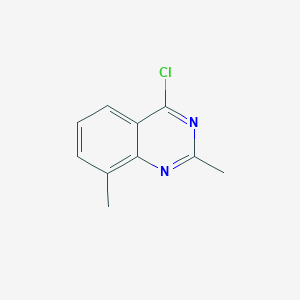
4-Chloro-2,8-dimethylquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2,8-dimethylquinazoline is an organic compound belonging to the quinazoline family Quinazolines are heterocyclic aromatic compounds that contain a fused benzene and pyrimidine ring system This specific compound is characterized by the presence of chlorine and two methyl groups attached to the quinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,8-dimethylquinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4-chloro-6-methylbenzoic acid with formamide under high-temperature conditions to form the quinazoline ring. Another approach includes the use of microwave-assisted synthesis, which has been shown to be efficient and environmentally friendly .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts, such as palladium on carbon, can enhance the reaction rate and selectivity. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2,8-dimethylquinazoline undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.
Major Products Formed:
- Quinazoline N-oxides
- Amine derivatives
- Substituted quinazolines with various functional groups
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Chloro-2,8-dimethylquinazoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression.
Pathways Involved: By inhibiting tyrosine kinases, this compound can disrupt cell proliferation and induce apoptosis in cancer cells.
Comparison with Similar Compounds
- 2-Phenylquinazoline
- 4-Methyl-2-phenylquinazoline
- 2-Phenyl-4-styrylquinazoline
Comparison: 4-Chloro-2,8-dimethylquinazoline is unique due to the presence of both chlorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to other quinazoline derivatives, it may exhibit distinct pharmacological properties and enhanced stability under certain conditions .
Properties
CAS No. |
1429782-20-6 |
|---|---|
Molecular Formula |
C10H9ClN2 |
Molecular Weight |
192.64 g/mol |
IUPAC Name |
4-chloro-2,8-dimethylquinazoline |
InChI |
InChI=1S/C10H9ClN2/c1-6-4-3-5-8-9(6)12-7(2)13-10(8)11/h3-5H,1-2H3 |
InChI Key |
AYJKZUDPYRCGNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NC(=N2)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















